molecular formula C7H10N2O2 B2447250 Bicyclo[1.1.1]pentane-1,3-dicarboxamide CAS No. 1379318-53-2

Bicyclo[1.1.1]pentane-1,3-dicarboxamide

Cat. No.: B2447250
CAS No.: 1379318-53-2
M. Wt: 154.169
InChI Key: PYHITRSVNYVALL-UHFFFAOYSA-N
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Description

Bicyclo[111]pentane-1,3-dicarboxamide is a compound characterized by its unique bicyclic structure, which consists of two fused cyclopropane rings This structure imparts significant strain energy, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxamide typically involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This reaction can be performed on a large scale, producing significant quantities of the compound within a short period. The formed diketone undergoes a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can then be converted to the desired dicarboxamide through standard amide formation reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for efficiency and yield. These methods often involve continuous flow photochemical reactors to ensure consistent production of the bicyclo[1.1.1]pentane core . The subsequent steps, including the haloform reaction and amide formation, are carried out in batch reactors to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentane-1,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines. Substitution reactions result in various functionalized derivatives of this compound .

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentane-1,3-dicarboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets . The pathways involved often include inhibition of enzymatic activity or activation of signaling cascades, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Bicyclo[1.1.1]pentane-1,3-dicarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its amide functional groups, which provide distinct reactivity and potential for forming hydrogen bonds, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

bicyclo[1.1.1]pentane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-4(10)6-1-7(2-6,3-6)5(9)11/h1-3H2,(H2,8,10)(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHITRSVNYVALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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